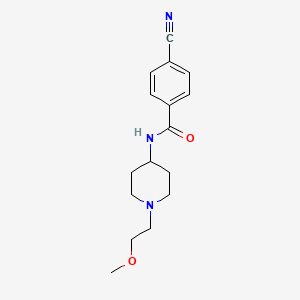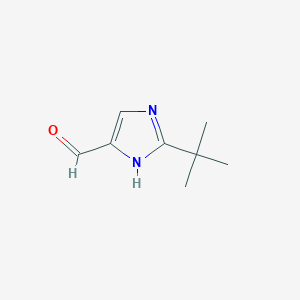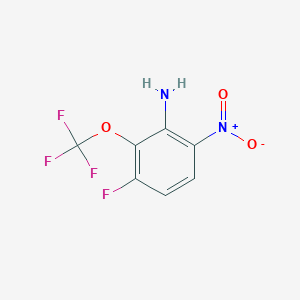
Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperidone, which is a class of chemical compounds sharing the piperidine skeleton . Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Piperidones, in general, can undergo a variety of reactions due to the presence of the carbonyl group and the nitrogen atom in the ring .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
The compound has been explored in the context of organic synthesis, particularly in the palladium-catalyzed C-H functionalization methodology. This approach is significant in medicinal chemistry for synthesizing oxindole derivatives, which are pivotal in drug development due to their potential biological activities, including acting as enzyme inhibitors (Magano et al., 2014). Oxindoles and related structures are prevalent in compounds with neuroprotective, anti-inflammatory, and anticancer properties.
Anticancer Research
Aurora kinase inhibitors are crucial in cancer therapy, targeting the enzymatic activity involved in cell proliferation. The compound's structural motif is seen in the development of novel inhibitors that may offer therapeutic strategies against various cancers (ロバート ヘンリー,ジェームズ, 2006).
Neuropharmacology
In neuropharmacology, derivatives of the compound have been investigated for their role as NMDA receptor antagonists, particularly targeting the GluN2B subunit. This research is foundational in developing treatments for neuropsychiatric disorders such as major depressive disorder, showcasing the compound's potential in creating therapeutics with specific receptor selectivity and favorable pharmacokinetic profiles (Garner et al., 2015).
Enantioselective Synthesis
The compound's framework is also instrumental in enantioselective synthesis, enabling the creation of chiral molecules with defined stereochemistry. Such synthetic strategies are essential for developing drugs with specific biological activities and reduced side effects, highlighting the compound's significance in generating biologically active chiral compounds (Wang et al., 2018).
Antimicrobial and Antifolate Research
Further applications include its role in synthesizing antimicrobial and antifolate agents, indicating its importance in combating infectious diseases and conditions related to folate metabolism dysfunction. This aspect underscores the compound's versatility in contributing to the development of novel therapeutic agents with broad-spectrum antimicrobial activity (Robson et al., 1997).
Mécanisme D'action
Target of Action
The primary target of Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound acts as an antagonist at the NR2B subtype of the NMDA receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the NMDA receptor by binding to it and blocking the action of glutamate .
Biochemical Pathways
The blockade of the NMDA receptor interrupts the normal flow of electrical signals along the nerve cells in the brain. This disruption can affect various biochemical pathways, particularly those involved in cognitive functions like learning and memory .
Pharmacokinetics
It has been described asorally bioavailable and brain-penetrant . This suggests that the compound can be taken by mouth and can cross the blood-brain barrier to reach its site of action in the brain .
Result of Action
By selectively blocking the NR2B subtype of the NMDA receptor, this compound can modulate the activity of the receptor and influence neuronal communication . This can lead to changes in cognitive processes regulated by these receptors .
Propriétés
IUPAC Name |
methyl 4-[[[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-25-17(24)21-8-6-13(7-9-21)11-20-16(23)15(22)19-10-12-2-4-14(18)5-3-12/h2-5,13H,6-11H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBBLYFLGHTEGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)

![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2369326.png)




![3-[(4-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2369337.png)